7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the benzoxazepine class of compounds. It has been used in scientific research for its potential therapeutic applications.
Scientific Research Applications
7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. It has also been studied for its potential use as an anti-inflammatory agent.
Mechanism of Action
The exact mechanism of action of 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
Studies have shown that 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has anxiolytic and antidepressant effects. It has also been shown to have anti-inflammatory effects by reducing the levels of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one in lab experiments is its potential therapeutic applications. However, its mechanism of action is not fully understood, which limits its use in certain experiments.
Future Directions
For 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one include further studies to understand its mechanism of action, as well as its potential use in the treatment of other diseases such as Parkinson's disease and Alzheimer's disease. Additionally, studies can be conducted to investigate its potential use in combination therapy with other drugs.
Synthesis Methods
The synthesis of 7-chloro-4-(2-methoxyethyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves the reaction of 4-chloro-3-nitrobenzoic acid with 2-methoxyethylamine in the presence of a reducing agent. The resulting intermediate is then cyclized to form the final product.
properties
IUPAC Name |
7-chloro-4-(2-methoxyethyl)-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-16-5-4-14-7-9-6-10(13)2-3-11(9)17-8-12(14)15/h2-3,6H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSCUPGMGGRRKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C=CC(=C2)Cl)OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.